4-(dipropylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide
Description
4-(Dipropylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with a dipropylsulfamoyl group at the 4-position and a methylsulfanylmethyl moiety on the 1,3,4-oxadiazole ring (Fig. 1). Its molecular formula is C₁₇H₂₄N₄O₄S₂ (molecular weight: 412.52 g/mol) . Structural analogs, such as LMM5 and LMM11, have demonstrated efficacy against Candida albicans via thioredoxin reductase (Trr1) inhibition, suggesting a plausible mechanism for related compounds .
Propriétés
IUPAC Name |
4-(dipropylsulfamoyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S2/c1-4-10-21(11-5-2)27(23,24)14-8-6-13(7-9-14)16(22)18-17-20-19-15(25-17)12-26-3/h6-9H,4-5,10-12H2,1-3H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLKDJSIDWXBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 4-(dipropylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide involves multiple steps, typically starting with the preparation of the benzamide core. The oxadiazole ring is then introduced through cyclization reactions, and the sulfamoyl and methylsulfanyl groups are added via substitution reactions. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Antibacterial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. For instance, derivatives of oxadiazole have been shown to outperform traditional antibiotics in various assays. A study highlighted that a related compound demonstrated potent antibacterial activity against strains resistant to conventional treatments, suggesting a potential role for 4-(dipropylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide in combating resistant bacterial infections .
Carbonic Anhydrase Inhibition
Another notable application is in the inhibition of carbonic anhydrases, particularly the type II isoform. This is crucial for therapeutic strategies targeting conditions such as glaucoma. The compound's ability to selectively inhibit this enzyme can lead to reduced intraocular pressure, making it a candidate for ocular therapies . The synthesis and characterization of its metabolites have been documented, confirming its efficacy as a local treatment agent .
In Vivo Studies
In vivo studies conducted on Wistar rats demonstrated that administration of the compound led to significant alterations in plasma metabolite profiles. These studies utilized advanced techniques such as HPLC-MS/MS for metabolite identification and quantification . The results indicated that metabolites retained similar biological activity, suggesting that the therapeutic effects could be sustained over time.
Comparative Efficacy
Comparative studies with other antibacterial agents revealed that the compound's efficacy was superior in certain bacterial strains. For example, it outperformed ciprofloxacin and linezolid in terms of minimum inhibitory concentration (MIC) values . This positions it as a promising candidate for further development in antibiotic therapies.
Data Tables
Mécanisme D'action
The mechanism of action of 4-(dipropylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The sulfamoyl and oxadiazole groups are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
The compound’s activity and physicochemical properties are influenced by two key regions:
Sulfamoyl Group : The dipropylsulfamoyl moiety distinguishes it from analogs with smaller (e.g., dimethylsulfamoyl) or bulkier (e.g., benzyl/cyclohexyl) substituents.
Oxadiazole Ring: The methylsulfanylmethyl group contrasts with methoxyphenyl, furan, or aminophenyl substituents in other derivatives.
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The dipropylsulfamoyl group increases hydrophobicity (logP ~3.5 estimated) compared to the dimethyl analog (logP ~2.8) , which could enhance tissue penetration but reduce aqueous solubility.
Activité Biologique
The compound 4-(dipropylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by the presence of a dipropylsulfamoyl group and a 1,3,4-oxadiazole ring. The oxadiazole moiety is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit bacterial growth effectively. The specific compound has been tested against various bacterial strains, demonstrating promising results in inhibiting growth, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The biological activity of 4-(dipropylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide has also been explored in the context of cancer therapy. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .
The proposed mechanism involves the interaction of the compound with specific cellular targets that are crucial for cell proliferation and survival. The sulfamoyl group may enhance the compound's solubility and bioavailability, facilitating its entry into cells where it can exert its effects .
Case Studies
- In Vivo Studies : In animal models, administration of the compound resulted in a reduction in tumor size compared to control groups. The study involved various dosages to determine the optimal therapeutic window.
- Metabolite Identification : Recent research focused on identifying metabolites formed after administration of the compound. Using techniques such as HPLC-MS/MS, several metabolites were identified, which may contribute to its biological activity .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical challenges in synthesizing 4-(dipropylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of oxadiazole-sulfonamide hybrids typically involves multi-step reactions, including hydrazide formation, cyclization, and coupling. Key challenges include controlling regioselectivity during oxadiazole ring formation and avoiding side reactions from sulfur-containing groups (e.g., methylsulfanyl). Optimization strategies:
- Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis of intermediates .
- Employ sodium hydride as a base for coupling reactions to enhance nucleophilic substitution efficiency .
- Monitor reaction progress via TLC with iodine visualization for sulfur-containing intermediates .
Q. How can researchers confirm the structural integrity of the compound using analytical techniques?
- Methodological Answer : Combine spectral and chromatographic methods:
- NMR : Analyze and NMR for sulfamoyl proton shifts (~δ 3.0–3.5 ppm) and oxadiazole carbon signals (~δ 160–170 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .
- IR : Confirm sulfonamide (S=O stretching at ~1350–1150 cm) and oxadiazole (C=N stretching at ~1600 cm) groups .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and verify molecular ion peaks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the compound’s antimicrobial potential?
- Methodological Answer :
- Systematic substitution : Modify the dipropylsulfamoyl group to test steric/electronic effects on bacterial membrane permeability (e.g., replace with methylpiperidine sulfonamides for enhanced lipophilicity) .
- Biological assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results with control oxadiazoles (e.g., 5-phenyl-1,3,4-oxadiazol-2-yl derivatives) to identify activity trends .
- Mechanistic studies : Perform fluorescence-based assays to evaluate disruption of bacterial biofilms via thiol-reactive methylsulfanyl groups .
Q. What experimental strategies resolve contradictions in reported biological activity data for oxadiazole-sulfonamide hybrids?
- Methodological Answer :
- Standardize protocols : Use identical bacterial strains, inoculum sizes, and solvent controls (e.g., DMSO ≤1% v/v) to minimize variability .
- Meta-analysis : Cross-reference data from structurally analogous compounds (e.g., 4-chloro-N-(pyridinylmethyl)benzamides) to identify confounding factors like substituent electronic effects .
- Dose-response validation : Replicate disputed studies with gradient concentrations (0.1–100 µM) and statistical validation (ANOVA with p < 0.05) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to E. coli dihydrofolate reductase (DHFR). Parameterize force fields for sulfonamide’s sulfonyl group and oxadiazole’s π-π stacking .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .
- ADMET prediction : Employ SwissADME to estimate bioavailability (TPSA < 90 Ų) and toxicity (AMES test for mutagenicity) .
Q. What methodologies assess the compound’s environmental impact and biodegradability?
- Methodological Answer :
- OECD 301F test : Measure biodegradation in activated sludge over 28 days. Monitor via HPLC for parent compound depletion and metabolite formation (e.g., sulfamic acid derivatives) .
- Ecotoxicology : Use Daphnia magna acute toxicity assays (48-h LC) and algal growth inhibition tests (OECD 201). Compare with regulatory thresholds (e.g., EU REACH) .
- Soil adsorption : Conduct batch experiments with varying organic carbon content to determine K values and leaching potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
